1-Nitro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene
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Overview
Description
1-Nitro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene is an organic compound characterized by a nitro group, a propan-2-yloxy group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 2-(propan-2-yloxy)-4-(trifluoromethyl)benzene. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group into the aromatic ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and concentration of reactants. This method enhances the yield and purity of the final product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Reduction: 1-Amino-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso derivatives or other oxidized forms.
Scientific Research Applications
1-Nitro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Medicine: Research into its derivatives for potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-Nitro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene exerts its effects depends on its specific application. For instance, in biological systems, the compound or its derivatives may interact with specific enzymes or receptors, modulating biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
1-Nitro-2-(methoxy)-4-(trifluoromethyl)benzene: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
1-Nitro-2-(ethoxy)-4-(trifluoromethyl)benzene: Contains an ethoxy group instead of a propan-2-yloxy group.
1-Nitro-2-(propan-2-yloxy)-4-(methyl)benzene: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness: 1-Nitro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene is unique due to the presence of both the propan-2-yloxy and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the propan-2-yloxy group influences its reactivity and solubility.
Properties
IUPAC Name |
1-nitro-2-propan-2-yloxy-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-6(2)17-9-5-7(10(11,12)13)3-4-8(9)14(15)16/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOAAOBBEMITOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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